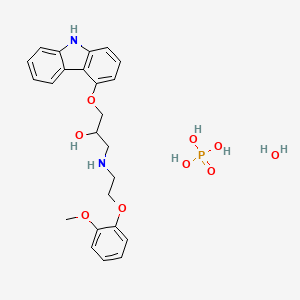

Carvedilol phosphate monohydrate

Übersicht

Beschreibung

Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:

Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.

Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.

Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.

Analyse Chemischer Reaktionen

Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:

Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Carvedilol phosphate monohydrate exhibits dual action as both an alpha and beta-adrenergic blocker. This unique mechanism allows it to effectively lower blood pressure and improve cardiac function in patients with heart failure or left ventricular dysfunction. Key pharmacological properties include:

- Antihypertensive Activity : this compound is indicated for managing mild to severe hypertension. Its ability to block adrenergic receptors helps reduce peripheral vascular resistance, leading to decreased blood pressure .

- Heart Failure Management : The compound is effective in improving left ventricular ejection fraction and reducing mortality in patients with chronic heart failure .

Formulation Advantages

The formulation of this compound offers several advantages over traditional forms of carvedilol:

- Enhanced Solubility : The monohydrate form demonstrates a faster dissolution rate compared to its hemihydrate counterpart, with complete dissolution observed within 90 minutes . This characteristic enhances bioavailability and therapeutic efficacy.

- Controlled Release Profiles : Research indicates that carvedilol phosphate can be effectively incorporated into extended-release formulations, allowing for sustained therapeutic effects while minimizing side effects associated with peak plasma concentrations .

Case Studies and Clinical Applications

Several studies have documented the clinical applications of this compound:

- Treatment of Heart Failure : A study involving patients with chronic heart failure highlighted significant improvements in exercise capacity and quality of life when treated with this compound compared to placebo controls .

- Hypertension Management : In a randomized controlled trial, patients receiving this compound exhibited significant reductions in systolic and diastolic blood pressure over 12 weeks, demonstrating its effectiveness as an antihypertensive agent .

Comparative Data Table

The following table summarizes the key differences between this compound and other forms of carvedilol:

| Property | This compound | Carvedilol Hemihydrate |

|---|---|---|

| Dissolution Rate | Complete within 90 minutes | <90% in 90 minutes |

| Bioavailability | Higher due to faster dissolution | Lower |

| Formulation Type | Extended-release available | Standard release |

| Clinical Indications | Hypertension, heart failure | Hypertension, angina |

Wirkmechanismus

Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.

Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.

Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.

Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .

Biologische Aktivität

Carvedilol phosphate monohydrate is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. Its multifaceted biological activities stem from its ability to interact with various receptors and pathways, leading to significant therapeutic effects.

Carvedilol exerts its pharmacological effects through the following mechanisms:

- Beta-Adrenergic Receptor Antagonism : By blocking beta-1 and beta-2 adrenergic receptors, carvedilol reduces heart rate and myocardial contractility, which is beneficial in treating heart failure and hypertension .

- Alpha-1 Adrenergic Receptor Antagonism : This action leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure .

- Antioxidant Properties : Carvedilol has been shown to prevent lipid peroxidation and protect against oxidative stress by scavenging free radicals, which contributes to its cardioprotective effects .

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, thus mitigating inflammation associated with cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Bioavailability | 25% - 35% |

| Peak Plasma Concentration (C_max) | 24 - 262 µg/L |

| Area Under Curve (AUC) | 272 - 1600 µg/L*h |

| Half-life | 7 - 10 hours |

| Volume of Distribution | 1.5 - 2 L/kg |

| Protein Binding | >98% (primarily to albumin) |

Carvedilol is extensively metabolized in the liver via cytochrome P450 enzymes, resulting in various metabolites that are primarily excreted in bile and feces .

Clinical Applications

This compound is indicated for:

- Chronic Heart Failure : It improves survival rates and reduces hospitalization risks when used alongside other heart failure medications .

- Hypertension : Effective in lowering blood pressure through its dual action on adrenergic receptors .

- Left Ventricular Dysfunction : Post-myocardial infarction management to improve cardiac function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cardioprotection : A study demonstrated that carvedilol significantly reduced myocardial ischemia-reperfusion injury in animal models, showcasing its protective role against heart damage during acute events .

- Oxidative Stress Reduction : Research indicated that carvedilol effectively decreased markers of oxidative stress in patients with heart failure, leading to improved cardiac function and quality of life .

- Inflammatory Response Modulation : Clinical trials have shown that carvedilol reduces levels of inflammatory markers in patients with chronic heart failure, suggesting a beneficial role in managing inflammation related to cardiovascular diseases .

Eigenschaften

CAS-Nummer |

1196658-85-1 |

|---|---|

Molekularformel |

C24H31N2O9P |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Kanonische SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.